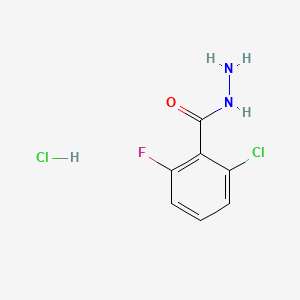
2-Chloro-6-fluorobenzohydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluorobenzohydrazide hydrochloride is a chemical compound with the molecular formula C7H6ClFN2O·HCl It is a derivative of benzohydrazide, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorobenzohydrazide hydrochloride typically involves the reaction of 2-Chloro-6-fluorobenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
Starting Material: 2-Chloro-6-fluorobenzaldehyde
Reagent: Hydrazine hydrate
Catalyst: Hydrochloric acid
Reaction Conditions: The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-fluorobenzohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-fluorobenzohydrazide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-fluorobenzohydrazide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cell signaling and function.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of 2-Chloro-6-fluorobenzohydrazide hydrochloride.
2-Chloro-6-fluorobenzyl chloride: Another derivative with similar substitution patterns on the benzene ring.
2-Chloro-6-fluorobenzoic acid: A related compound with a carboxylic acid functional group.
Uniqueness: this compound is unique due to its hydrazide functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C7H7Cl2FN2O |
|---|---|
Molekulargewicht |
225.04 g/mol |
IUPAC-Name |
2-chloro-6-fluorobenzohydrazide;hydrochloride |
InChI |
InChI=1S/C7H6ClFN2O.ClH/c8-4-2-1-3-5(9)6(4)7(12)11-10;/h1-3H,10H2,(H,11,12);1H |
InChI-Schlüssel |
DDGGURMXKJEPFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13465467.png)
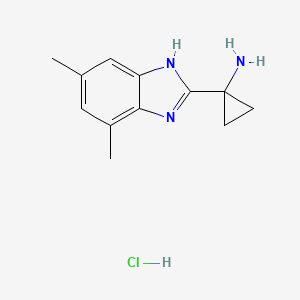
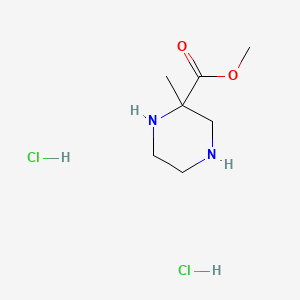
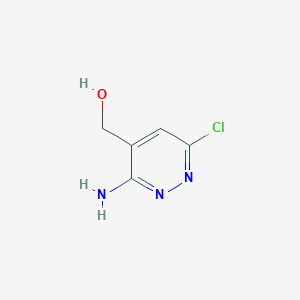
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)
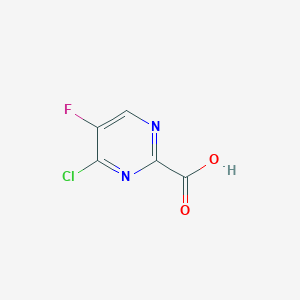
![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
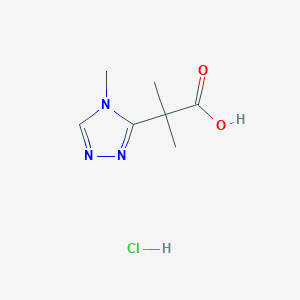
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
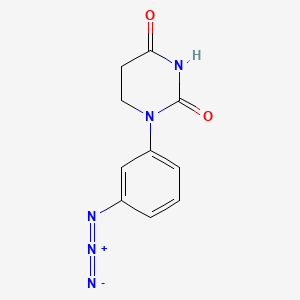
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
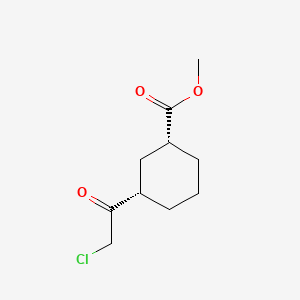
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
